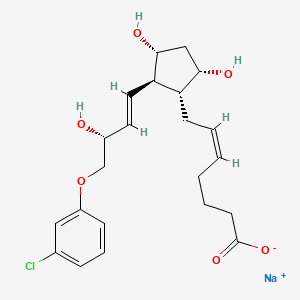

Cloprostenol Sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-KXXGZHCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40665-92-7 (Parent) | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046500 | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3, 62561-03-9 | |

| Record name | Cloprostenol sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOPROSTENOL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL SODIUM, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloprostenol sodium mechanism of action in luteolysis

An In-Depth Technical Guide to the Luteolytic Mechanism of Cloprostenol Sodium

Abstract

Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine.[1][2] Its potent luteolytic activity allows for precise control over the estrous cycle, enabling advancements in artificial insemination programs and the treatment of luteal phase abnormalities.[3][4] This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning cloprostenol-induced luteolysis. We will dissect the intricate signaling cascades initiated by receptor binding, leading to both the rapid cessation of progesterone synthesis (functional luteolysis) and the subsequent structural regression of the corpus luteum through apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biological processes leveraged by this critical pharmaceutical agent.

The Corpus Luteum: A Transient Gland of Progesterone Synthesis

The corpus luteum (CL) is a temporary endocrine structure that forms from the remnants of the ovarian follicle after ovulation.[5] Its primary and essential function is the production of progesterone, a steroid hormone indispensable for the establishment and maintenance of pregnancy.[3][5] In the absence of fertilization and maternal recognition of pregnancy, the CL must regress in a timely manner to allow for the initiation of a new reproductive cycle. This process of programmed regression is termed luteolysis.[3][6] In many species, the natural trigger for luteolysis is the release of PGF2α from the uterus.[3] Cloprostenol sodium is designed to mimic this natural process with high fidelity and potency.[3]

Core Mechanism of Action: A Multi-faceted Signaling Cascade

The action of cloprostenol is initiated by its binding to a specific receptor on luteal cells, triggering a cascade of intracellular events that culminate in the demise of the corpus luteum. The process can be broadly divided into functional luteolysis (biochemical) and structural luteolysis (cellular).

Receptor Binding and Signal Transduction

Cloprostenol, like endogenous PGF2α, exerts its effects by binding to the Prostaglandin F2α Receptor (FPr), a seven-transmembrane G-protein coupled receptor (GPCR).[7][8][9] These receptors are expressed at high levels in the corpus luteum, particularly on the large luteal cells, making the CL highly sensitive to PGF2α signaling.[7][8][10]

The binding of cloprostenol to the FPr activates the associated Gαq/11 protein, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[9][11][12] PLC is a critical enzyme that cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two vital second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm.[11][13]

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the cell membrane.[11]

This initial signaling event is depicted in the workflow below.

Caption: Initial binding and second messenger generation.

Calcium Mobilization and Protein Kinase C Activation

The generation of IP3 and DAG initiates two crucial downstream pathways:

-

Calcium Signaling: IP3 binds to its specific receptors on the endoplasmic reticulum (ER), the cell's primary intracellular calcium store. This triggers the rapid release of Ca²⁺ from the ER into the cytosol, causing a sharp, transient increase in intracellular free calcium concentration ([Ca²⁺]i).[11][13][14] This calcium influx is a key signaling event in luteal cells.[14][15]

-

Protein Kinase C (PKC) Activation: The combination of elevated cytosolic Ca²⁺ and the presence of DAG in the membrane recruits and activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of target proteins, thereby altering their function.[11][12][13]

The convergence of these pathways is the central hub for mediating the luteolytic effects of cloprostenol.

Functional Luteolysis: The Shutdown of Progesterone Synthesis

One of the most immediate and defining actions of cloprostenol is the inhibition of progesterone synthesis, a process known as functional luteolysis. Within hours of administration, circulating progesterone levels decline sharply.[2][16]

The activated PKC pathway plays a direct inhibitory role in steroidogenesis.[17][18] While short-term cloprostenol treatment may not significantly alter the mRNA expression of key steroidogenic enzymes like StAR, HSD3B1, and CYP11A1, the activation of the Ca²⁺/PKC and other signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway disrupts the finely tuned machinery of hormone production.[12][19][20] This rapid shutdown of the CL's primary function is the first step in its demise.

Structural Luteolysis: Orchestrated Cell Death and Tissue Remodeling

Following the initial functional decline, a more definitive process of structural regression begins. This involves programmed cell death (apoptosis) and the remodeling of the luteal tissue into the non-functional corpus albicans.[6]

-

Apoptosis Induction: The sustained signaling from the FPr, particularly through the MAPK cascade (including p38 MAPK and JNK), activates the intrinsic apoptotic pathway.[12][21] This leads to the activation of executioner enzymes, primarily Caspase-3 , which systematically dismantles the cell.[19][22] This process involves DNA fragmentation and the breakdown of the cellular cytoskeleton.[21][22]

-

Vascular Effects: Cloprostenol induces vasoconstriction of the blood vessels supplying the corpus luteum, reducing luteal blood flow.[16] This ischemia further exacerbates the apoptotic process and contributes to tissue death.

-

Immune and Extracellular Matrix Remodeling: The luteolytic process also involves the infiltration of immune cells and the release of cytokines.[19][23] There is a significant upregulation of genes involved in extracellular matrix degradation, such as matrix metalloproteinases (MMPs) and anti-angiogenic factors like thrombospondin (THBS1, THBS2), which facilitate the physical breakdown and resorption of the luteal tissue.[24][25]

The complete signaling pathway from receptor binding to the ultimate cellular outcomes is illustrated below.

Caption: Comprehensive signaling pathway of cloprostenol-induced luteolysis.

Experimental Methodologies for Luteolysis Research

The elucidation of cloprostenol's mechanism of action relies on robust in vitro and in vivo experimental models. These systems allow for the controlled investigation of specific cellular and physiological responses.

In Vitro Luteal Cell Culture Model

This model is invaluable for studying the direct effects of cloprostenol on luteal cells, independent of systemic influences.

Experimental Workflow: In Vitro Analysis

Caption: Standard workflow for in vitro luteolysis studies.

Detailed Protocol: Progesterone Measurement from Cultured Luteal Cells

-

Cell Seeding: Plate isolated luteal cells in 24-well plates at a density of 1x10⁵ cells/well and culture for 24-48 hours to allow for attachment.

-

Starvation (Optional): Replace media with serum-free media for 4-6 hours to reduce basal signaling.

-

Treatment: Add cloprostenol sodium at final concentrations ranging from 1 ng/mL to 1000 ng/mL. Include a vehicle-only control group.

-

Incubation: Incubate cells for a defined period (e.g., 4h, 12h, 24h).

-

Supernatant Collection: At the end of the incubation period, carefully collect the culture supernatant from each well. Centrifuge to remove any cellular debris.

-

Progesterone Assay: Measure the concentration of progesterone in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Normalization: Cell viability (e.g., via MTT assay) or total protein content should be measured in the corresponding wells to normalize progesterone values, accounting for any differences in cell number.

In Vivo Animal Models

In vivo models, typically using cattle or sheep, are essential for understanding the physiological response to cloprostenol, including its effects on systemic hormone levels and luteal blood flow.[16][26] A highly effective model developed in sheep mimics natural luteolysis by using systemic pulsatile infusions of PGF2α, demonstrating that the frequency and duration of the signal are critical for inducing complete luteolysis.[26]

Table 1: Summary of Cloprostenol Sodium Effects on Key Luteal Parameters

| Parameter | Effect | Species/Model | Causality & Significance | Reference(s) |

| Plasma Progesterone | Rapid Decrease | Bovine, Ovine, Felid | Direct inhibition of luteal steroidogenesis via PKC/MAPK pathways; defines functional luteolysis. | [16][23][27] |

| Luteal Blood Flow | Decrease | Bovine | Vasoconstriction induced by PGF2α signaling, leading to ischemia and contributing to structural luteolysis. | [16] |

| Caspase-3 Activity | Increase | Bovine | Activation of the executioner caspase of apoptosis via MAPK signaling, leading to programmed cell death. | [19][22] |

| Progesterone Receptor (PGR) Expression | No significant short-term change | Felid | Indicates the primary luteolytic effect is post-receptor signaling, not immediate receptor downregulation. | [19][20] |

| Steroidogenic Acute Regulatory Protein (StAR) Expression | No significant short-term change | Felid | Suggests the initial drop in progesterone is due to inhibition of enzyme activity rather than transcription. | [19][20] |

| Luteinizing Hormone Receptor (LHCGR) Expression | Decrease | Felid | Reduction in luteotropic support, further promoting the regression of the corpus luteum. | [19][20] |

Conclusion and Future Directions

Cloprostenol sodium induces luteolysis through a well-defined and potent mechanism of action. By activating the FPr, it initiates a powerful intracellular signaling cascade dominated by the PLC/IP3/DAG pathway, leading to increased intracellular calcium and the activation of PKC. This cascade orchestrates both the immediate cessation of progesterone production and the subsequent apoptotic demolition of the luteal tissue. The involvement of the MAPK pathway, vasoconstriction, and immune modulation further ensures the complete and timely regression of the corpus luteum.

For drug development professionals, understanding this intricate mechanism is paramount. Future research may focus on developing analogues with even greater receptor specificity, optimizing delivery systems for controlled release to better mimic natural pulsatile signaling, or exploring the modulation of downstream targets to enhance efficacy in refractory cases. The foundational knowledge detailed in this guide provides the scientific basis for such innovative pursuits in reproductive pharmacology.

References

- Understanding Luteolysis: The Science Behind Cloprostenol Sodium in Animal Reproduction. NINGBO INNO PHARMCHEM CO.,LTD.

- Prostaglandin Biosynthesis, Transport, and Signaling in Corpus Luteum: A Basis for Autoregulation of Luteal Function. Endocrine Reviews.

- Effect of varying doses of PG or cloprostenol on gene expression in luteal cell types.

- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. Biology of Reproduction.

- Expression and Activation of Protein Kinase C Isozymes by Prostaglandin F2α in the Early- and Mid-Luteal Phase Bovine Corpus Luteum. Biology of Reproduction.

- Cloprostenol Sodium Powder: High-Purity API for Veterinary and Pharmaceutical Applic

- Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction.

- Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. DeepDyve.

- Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Prim

- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. PubMed.

- Cloprostenol. Wikipedia.

- Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. PubMed.

- Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids†. BioOne Complete.

-

Cloprostenol. Wikipedia. [Link]

- Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells. PubMed.

- The Versatile Applications of Cloprostenol Sodium in Animal Reproductive Health Management. NINGBO INNO PHARMCHEM CO.,LTD..

- In Vitro Effects of Fenprostalene on Luteal Cells: A Technical Guide. Benchchem.

- Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium)

- Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells. PubMed Central.

- Protein Kinase A and 5′ AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells. Frontiers.

- Regulation of the Corpus Luteum by Protein Kinase C. II. Inhibition of Lipoprotein-Stimulated Steroidogenesis by Prostaglandin F2α. DeepDyve.

- Luteolytic effects of cloprostenol sodium in lactating dairy cows tre

- Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion. PubMed.

- resistin as a new player in the regulation of porcine corpus luteum luteolysis: in vitro effect on proliferation/viability, apoptosis and autophagy. Journal of Physiology and Pharmacology.

- Regulation of the corpus luteum by protein kinase C. I. Phosphorylation activity and steroidogenic action in large and small ovine luteal cells. PubMed.

- Experimental Animal and In Vitro Study Designs. NCBI.

- Dynamic changes in mitogen-activated protein kinase (MAPK) activities in the corpus luteum of the bonnet monkey (Macaca radiata)

- Downregulated luteolytic pathways in the transcriptome of early pregnancy bovine corpus luteum are mimicked by interferon-tau in vitro. NIH.

- A new in vivo model for luteolysis using systemic puls

- Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cloprostenol - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. deepdyve.com [deepdyve.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Frontiers | Protein Kinase A and 5′ AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells [frontiersin.org]

- 13. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: I. Alterations in cytosolic-free calcium levels and calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Luteal changes after treatment with sub-luteolytic doses of prostaglandin (cloprostenol sodium) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. deepdyve.com [deepdyve.com]

- 18. Regulation of the corpus luteum by protein kinase C. I. Phosphorylation activity and steroidogenic action in large and small ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dynamic changes in mitogen-activated protein kinase (MAPK) activities in the corpus luteum of the bonnet monkey (Macaca radiata) during development, induced luteolysis, and simulated early pregnancy: a role for p38 MAPK in the regulation of luteal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bioone.org [bioone.org]

- 24. researchgate.net [researchgate.net]

- 25. Downregulated luteolytic pathways in the transcriptome of early pregnancy bovine corpus luteum are mimicked by interferon-tau in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]

Cloprostenol Sodium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Cloprostenol sodium, a synthetic analogue of prostaglandin F2α (PGF2α). It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, practical applications, and the scientific principles underpinning its use.

Introduction to Cloprostenol Sodium: A Potent Luteolytic Agent

Cloprostenol sodium is a widely used and potent synthetic prostaglandin F2α analogue.[1][2] Its primary and most well-documented function is as a luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[1][2] This targeted action on a key transient endocrine structure makes it an invaluable tool in the precise control and manipulation of the reproductive cycle in various animal species, particularly in veterinary medicine.[1][3]

Chemical and Physical Properties

A thorough understanding of the chemical and physical characteristics of Cloprostenol sodium is fundamental for its effective application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [4] |

| CAS Number | 55028-72-3 | [4] |

| Molecular Formula | C22H28ClNaO6 | [4] |

| Molecular Weight | 446.9 g/mol | [4] |

| Appearance | White to off-white amorphous powder | [4] |

| Solubility | Soluble in water (>10 mg/mL) | [4] |

Mechanism of Action: Targeting the Prostaglandin F2α Receptor

Cloprostenol sodium exerts its biological effects by acting as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[5] The binding of Cloprostenol sodium to the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the functional and morphological regression of the corpus luteum.

The FP Receptor Signaling Pathway

The activation of the FP receptor by Cloprostenol sodium triggers a well-defined signaling pathway. The binding of the agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated intracellular calcium levels, along with DAG, activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological effects of luteolysis.

FP Receptor Signaling Pathway

Practical Applications in Research and Drug Development

The potent and specific luteolytic activity of Cloprostenol sodium makes it an indispensable tool in a variety of research and practical applications, particularly in the field of animal reproduction.

Estrous Cycle Synchronization in Cattle

A primary application of Cloprostenol sodium is the synchronization of the estrous cycle in cattle, which is crucial for the efficient implementation of artificial insemination (AI) programs. By inducing luteolysis, Cloprostenol sodium effectively "resets" the cycle, bringing a group of animals into estrus at a predictable time.

This protocol is designed to synchronize estrus in a group of heifers, allowing for timed artificial insemination (TAI) or insemination based on observed estrus.

Objective: To achieve a high rate of synchronized estrus in a herd of beef heifers to facilitate efficient artificial insemination.

Materials:

-

Cloprostenol sodium injection (e.g., 500 µg/mL)

-

Syringes and needles (appropriate gauge and length for intramuscular injection)

-

Animal handling facilities (chutes, headgates)

-

Record-keeping system

Experimental Design:

-

Animal Selection: Select a group of healthy, cycling beef heifers of similar age and body condition score (BCS). A minimum of 20-30 animals per treatment group is recommended for statistical power. A control group receiving a saline injection should be included to validate the efficacy of the treatment.

-

Day 0: Administer a single intramuscular (IM) injection of Cloprostenol sodium (e.g., 500 µg) to all heifers in the treatment group.

-

Day 11: Administer a second IM injection of Cloprostenol sodium (500 µg) to all heifers in the treatment group. The 11-day interval is critical as it ensures that animals that were in the early luteal phase (and thus unresponsive to the first injection) will have a mature corpus luteum by the time of the second injection.

-

Estrus Detection and Insemination:

-

Option A (Estrus Detection): Beginning 48 hours after the second injection, closely observe the heifers for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) at least twice daily. Inseminate heifers approximately 12 hours after the first observation of standing heat.

-

Option B (Timed Artificial Insemination - TAI): Inseminate all heifers at a fixed time, typically 72 to 80 hours after the second Cloprostenol sodium injection. This approach eliminates the need for intensive estrus detection.

-

-

Data Collection and Endpoints:

-

Record the number and percentage of heifers exhibiting estrus within a defined period (e.g., 2-5 days) after the second injection.

-

Record conception rates to AI (confirmed by pregnancy diagnosis via ultrasonography or rectal palpation at 30-60 days post-insemination).

-

Collect blood samples at key time points (e.g., before each injection and at the time of insemination) to measure progesterone concentrations and confirm luteolysis. Luteolysis is typically defined as a drop in progesterone levels to below 1 ng/mL.

-

Estrous Synchronization Workflow

Induction of Parturition in Swine

Cloprostenol sodium is also utilized to induce farrowing in sows, which allows for better management of the farrowing process, including increased supervision and the ability to cross-foster piglets effectively.

Objective: To induce parturition in sows to facilitate attended farrowing and improve piglet survival.

Materials:

-

Cloprostenol sodium injection (e.g., 175 µg/mL)

-

Syringes and needles

-

Farrowing facilities

-

Record-keeping system

Experimental Design:

-

Sow Selection: Select healthy, late-gestation sows with known and reliable breeding dates. It is critical not to induce farrowing too early, as this can lead to the birth of non-viable, premature piglets. Induction should not be performed more than two days before the average gestation length of the herd.

-

Day 112 of Gestation (or as determined by herd records): Administer a single IM injection of Cloprostenol sodium (e.g., 175 µg).

-

Observation: Closely monitor the sows for signs of impending parturition (e.g., nesting behavior, presence of milk). Farrowing is expected to begin 20-30 hours after administration.

-

Assistance and Data Collection:

-

Be present during farrowing to provide assistance if necessary (e.g., dystocia).

-

Record the time from injection to the onset of farrowing.

-

Record the total number of piglets born, number of live-born piglets, and number of stillborn piglets.

-

Record piglet birth weights.

-

A control group of sows allowed to farrow naturally should be included for comparison of farrowing duration, stillbirth rates, and piglet viability.

-

Quantitative Data and Comparative Efficacy

The efficacy of Cloprostenol sodium has been compared to that of naturally occurring PGF2α (dinoprost) in numerous studies. While both are effective luteolytic agents, differences in their pharmacokinetic profiles can lead to variations in clinical outcomes. Cloprostenol sodium, being a synthetic analogue, is more resistant to metabolism and has a longer half-life than dinoprost.[6][7] This can result in a more sustained luteolytic effect.

Table 2: Comparative Efficacy of Cloprostenol Sodium and Dinoprost Tromethamine in Lactating Dairy Cows [8]

| Parameter | Cloprostenol Sodium (500 µg) | Dinoprost Tromethamine (25 mg) | p-value |

| Estrus Detection Rate (%) | 47.8 | 45.6 | 0.07 |

| Conception Rate (%) | 38.3 | 34.4 | 0.05 |

| Pregnancy Rate (%) | 14.4 | 12.2 | 0.02 |

Data from a study involving 4549 lactating dairy cows.

Table 3: Effect of Cloprostenol Sodium on Progesterone Levels (ng/mL) in Dairy Cows [9]

| Time Point | Dinoprost Tromethamine | Cloprostenol Sodium | d-Cloprostenol |

| Day 0 (Pre-treatment) | 5.2 ± 0.3 | 5.5 ± 0.4 | 5.8 ± 0.5 |

| Day 2 (Post-treatment) | 1.8 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.1* |

d-Cloprostenol showed a significantly greater decrease in progesterone compared to the other two groups (p < 0.05).

In Vitro Methodologies: Receptor Binding Assays

For researchers in drug development, characterizing the interaction of novel compounds with the FP receptor is essential. Radioligand binding assays are a gold-standard method for determining the affinity of a ligand for its receptor.[10]

Protocol: Competitive Radioligand Binding Assay for the FP Receptor

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the FP receptor using a competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human FP receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells)

-

Radioligand: [3H]-PGF2α (high specific activity)

-

Unlabeled PGF2α (for determination of non-specific binding)

-

Test compound (at a range of concentrations)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, cell membranes, and [3H]-PGF2α.

-

Non-specific Binding: Assay buffer, cell membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Competitive Binding: Assay buffer, cell membranes, [3H]-PGF2α, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion: A Versatile Tool in Reproductive Science

Cloprostenol sodium stands as a testament to the power of synthetic chemistry in providing tools for the precise manipulation of biological systems. Its well-characterized mechanism of action, coupled with its proven efficacy in a range of applications, has solidified its place as a cornerstone in veterinary reproductive management and as a valuable research tool. For scientists and drug development professionals, a thorough understanding of its properties, from its interaction with the FP receptor to its practical application in vivo, is essential for leveraging its full potential in advancing reproductive science and developing novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the design and execution of robust and meaningful scientific investigations.

References

-

Martins, J. P., Policelli, R. K., & Pursley, J. R. (2011). Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch. Journal of Dairy Science, 94(6), 2806-2814. [Link]

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of Cloprostenol Sodium in Animal Reproductive Health Management. Retrieved from [Link]

-

Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(4), 752-759. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Yu, Y., & Funk, C. D. (2013). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 4, 113. [Link]

-

El-Sherry, T. M., Derar, R. I., & Hussein, H. A. (2016). Effect of Dinoprost Tromethamine, Cloprostenol and d-Cloprostenol on Progesterone Concentration and Pregnancy in Dairy Cattle. IOSR Journal of Agriculture and Veterinary Science, 9(2), 64-67. [Link]

-

Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Theriogenology, 78(4), 752-759. [Link]

-

Pursley, J. R., Martins, J. P., Stewart, N. D., & Stevenson, J. S. (2012). Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy. Semantic Scholar. [Link]

-

Kasimanickam, R., Harting, Q., Hanson, R., & Boler, R. (2025). Estrus and ovulation synchronization strategies in beef cattle. Clinical Theriogenology, 17, 11650. [Link]

-

Boehringer Ingelheim Animal Health USA Inc. (n.d.). SYNCHSURE® (cloprostenol injection). DailyMed. [Link]

- Wiltbank, M. C., & Pursley, J. R. (2017). US20170065667A1 - Methods for synchronization of estrous cycles and ovulation for fixed time artificial insemination in cattle.

-

ChemWhat. (n.d.). Cloprostenol sodium CAS#: 55028-72-3. Retrieved from [Link]

-

Al-Obaidi, A. R. (2025). Clinical applications of cloprostenol sodium in treating some reproductive disorders in cows. Diyala Journal of Agricultural Sciences, 17(1), 1-8. [Link]

-

European Medicines Agency. (1997). Cloprostenol and R-cloprostenol. [Link]

-

Zhu, X., Zhang, X., Zhang, Y., Li, J., Li, S., Zhang, S., ... & Zhang, S. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1342930. [Link]

-

Zhu, X., Zhang, X., Zhang, Y., Li, J., Li, S., Zhang, S., ... & Zhang, S. (2024). Cloprostenol sodium improves reproductive performance of multiparous sows during lactation. Frontiers in Veterinary Science, 11, 1342930. [Link]

-

Boehringer Ingelheim Animal Health. (n.d.). Synchsure® (cloprostenol sodium). Retrieved from [Link]

-

MSD Veterinary Manual. (n.d.). Hormonal Control of Estrus in Horses. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]

-

Pinto, C. R. (2003). Luteal function in mares following administration of oxytocin, cloprostenol or saline on day 0, 1 or 2 post-ovulation. Theriogenology, 60(7), 1339-1347. [Link]

-

Avet Health. (n.d.). Cloprostenol Injection for Cattle & Horses. Retrieved from [Link]

-

Hanlon, D. W., & Stroud, J. C. (2025). Effect of Cloprostenol Administration on Interval to Subsequent Ovulation and Anovulatory Follicle Formation in Quarter Horse Mares. Journal of Equine Veterinary Science, 145, 105234. [Link]

-

Johnson, S. K., Funston, R. N., Hall, J. B., Lamb, G. C., Lauderdale, J. W., & Perry, G. A. (n.d.). Protocols for Synchronization of Estrus and Ovulation. Beef Reproduction Task Force. [Link]

-

Cuervo-Arango, J., & Newcombe, J. R. (2009). Cloprostenol in equine reproductive practice: something more than a luteolytic drug. Reproduction in Domestic Animals, 44(5), 848-852. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Cloprostenol Sodium: Applications in Animal Health and Beyond. Retrieved from [Link]

-

Kirkwood, R. N. (2015). Induction of parturition in the sow. Thai Journal of Veterinary Medicine, 45(4), 487-491. [Link]

-

Kirkwood, R. (2023, April 18). Inducing farrowing in sows. Pig333. [Link]

-

Martins, J. P., Policelli, R. K., Neuder, L. M., Raphael, W., & Pursley, J. R. (2011). Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows. Journal of Dairy Science, 94(6), 2815-2824. [Link]

-

Canisso, I. F., Panzani, D., Gesteiro, C. N., & Alvarenga, M. A. (2021). Efficacy and Side Effects of Low Single Doses of Cloprostenol Sodium or Dinoprost Tromethamine to Induce Luteolysis in Donkeys. Journal of Equine Veterinary Science, 107, 103774. [Link]

-

Gaetani, S., Vigano, M. A., & Cosciani, E. (2025). Specific binding of dl-cloprostenol and d-cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 198, 102654. [Link]

-

Gaetani, S., Vigano, M. A., & Cosciani, E. (1995). Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. Prostaglandins, Leukotrienes and Essential Fatty Acids, 53(4), 271-275. [Link]

-

Mota-Rojas, D., Martinez-Burnes, J., Trujillo-Ortega, M. E., Alonso-Spilsbury, M., Ramirez-Necoechea, R., & Lopez, A. (2025). The Effect of Dose and Route of Administration of R-cloprostenol on the Parturient Response of Sows. Journal of Swine Health and Production, 33(1), 1-7. [Link]

-

Penn State Extension. (2024, April 8). Using Pharmaceutical Farrowing Aids for Pigs. [Link]

-

Martineau, R. (2003). Dinoprost Versus Cloprostenol: Does Route of Injection Modulate their Efficacy in Dairy Cattle?. The Bovine Practitioner, 37(1), 10-19. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. fortehealthcare.com [fortehealthcare.com]

- 4. Localisation of prostaglandin F2 alpha and E2 binding sites in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of luteolysis, follicle size, and time to ovulation in Holstein heifers treated with two different analogs and doses of prostaglandin-F2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to Cloprostenol Sodium: Structure, Properties, and Applications

Introduction

Cloprostenol sodium is a synthetic, functional analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2][3] As a potent luteolytic agent, it plays a critical role in veterinary medicine by inducing the functional and morphological regression of the corpus luteum.[1][2][3] This targeted action allows for precise manipulation of the estrous cycle, making Cloprostenol sodium an indispensable tool for reproductive management in livestock, particularly cattle, horses, and swine.[4][5][6] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, analytical methodologies, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Stereochemistry

The biological activity of Cloprostenol is intrinsically linked to its specific three-dimensional structure. Understanding its stereochemistry is fundamental to appreciating its potency and function.

IUPAC Name: sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[7][8]

Molecular Formula: C₂₂H₂₈ClNaO₆[7][9]

Molecular Weight: 446.9 g/mol [7][8][9]

CAS Number: 55028-72-3 (for the racemic sodium salt)[7]

Cloprostenol is produced synthetically as a racemic mixture, containing two enantiomers: the dextrorotatory ((+)-Cloprostenol) and levorotatory ((-)-Cloprostenol) forms.[10][11] The vast majority of the desired luteolytic activity resides in the (+)-enantiomer, which is also referred to as D-Cloprostenol or R-Cloprostenol.[11][12] This enantiomer is the optically active component responsible for the compound's biological efficacy.[12] The synthesis of prostaglandins is complex, with routes like the Corey synthesis providing a versatile foundation.[13] A significant challenge in manufacturing is the precise control of stereochemistry across the molecule's five stereocenters to ensure the formation of the biologically active isomer.[9][10]

Physicochemical Properties

The sodium salt form of Cloprostenol is utilized to enhance its stability and water solubility, which is crucial for its formulation as an injectable solution.

| Property | Description | Sources |

| Physical State | White to off-white, amorphous, hygroscopic crystalline solid or powder. | [10][14][15] |

| Solubility | Water: ≥ 150 mg/mL | [15][16] |

| PBS (pH 7.2): ~1-35 mg/mL | [12][14][17] | |

| Ethanol: ~50 mg/mL | [14][17] | |

| DMSO: ~50-60 mg/mL | [12][14][17] | |

| Dimethylformamide (DMF): ~50-130 mg/mL | [12][14][17] | |

| Stability & Storage | Store as supplied at -20°C for long-term stability (≥2-4 years). For stock solutions in organic solvents, store at -80°C for up to 6 months or -20°C for 1 month. Aqueous solutions are not recommended for storage beyond one day. Protect from light. | [14][15][17][18] |

| UV/Vis Absorption | λmax: 220, 275, 282 nm | [12][17] |

Mechanism of Action: FP Receptor Agonism

Cloprostenol exerts its effects by acting as a potent agonist of the Prostaglandin F2α (FP) receptor.[12][14] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, which is integral to numerous physiological processes.[19][20]

The binding of Cloprostenol to the FP receptor, primarily located on luteal cells in the ovary, initiates a cascade of intracellular signaling events:

-

Gq Protein Activation: The agonist-receptor complex activates the associated Gq protein.

-

Phospholipase C (PLC) Stimulation: Activated Gq stimulates the enzyme Phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[20]

-

Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Downstream Signaling: The increase in intracellular Ca²⁺ and the presence of DAG activate various downstream pathways, including Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade.[21][22] Studies have also shown that PGF2α can trans-activate the Epidermal Growth Factor Receptor (EGFR), further propagating signals that influence cell proliferation and function.[22]

This signaling cascade ultimately leads to a rapid decrease in progesterone production by the corpus luteum and initiates its structural regression (luteolysis).[1]

Signaling Pathway of Cloprostenol

Caption: FP Receptor signaling cascade initiated by Cloprostenol.

Analytical Methodologies

Robust analytical methods are essential for the quality control, quantification, and pharmacokinetic studies of Cloprostenol sodium. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for its analysis.

Comparative Overview of Analytical Techniques

| Technique | Principle | Application | Advantages | Limitations |

| RP-HPLC-UV | Separation based on polarity on a C18 column with UV detection. | Purity testing, quantification in drug substance and formulations. | Robust, widely available, cost-effective. | Lower sensitivity than MS; may not resolve all impurities without specific methods. |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Quantification of the active (+)-enantiomer and racemic purity. | Essential for stereospecific analysis and quality control. | Requires specialized columns and method development. |

| LC-MS/MS | HPLC coupled with mass spectrometry for detection. | Pharmacokinetic studies, impurity identification, trace analysis in biological matrices. | High sensitivity and specificity. | Higher equipment cost and complexity. |

Protocol: Reverse-Phase HPLC for Cloprostenol Sodium Assay

This protocol is a representative method for the quantitative analysis of Cloprostenol sodium in a drug substance.

1. Materials and Reagents:

-

Cloprostenol Sodium Reference Standard (RS)

-

Cloprostenol Sodium sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or Formic acid (for MS-compatibility)[23]

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and an aqueous buffer (e.g., 20mM sodium dihydrogenphosphate, pH 3.0) in a specific ratio (e.g., 33:67 v/v).[24][25]

2. Chromatographic System:

-

HPLC System: A liquid chromatograph equipped with a UV detector.

-

Column: C18 (L1) or similar reverse-phase column (e.g., 4.6 mm x 25 cm, 5-µm packing).[26]

-

Flow Rate: Approximately 1.0 mL/minute.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 20°C).[25]

3. Solution Preparation:

-

Standard Preparation: Accurately weigh and dissolve the Cloprostenol Sodium RS in the mobile phase or a suitable solvent (e.g., ethanol) to obtain a known concentration (e.g., 0.8 mg/mL).[26]

-

Sample Preparation: Prepare the Cloprostenol Sodium sample in the same manner and at the same concentration as the Standard Preparation.

4. System Suitability:

-

Inject the Standard Preparation in replicate (e.g., five times).

-

The system is suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0% and the tailing factor for the cloprostenol peak is not more than 1.5.[26]

5. Procedure:

-

Inject the Standard Preparation and the Sample Preparation into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the quantity of Cloprostenol sodium in the sample by comparing the peak response of the Sample Preparation to that of the Standard Preparation.

Workflow for HPLC Analysis

Caption: General experimental workflow for HPLC analysis.

Applications in Veterinary Medicine and Research

The primary application of Cloprostenol sodium is in the reproductive management of livestock. Its potent luteolytic action provides a reliable method for controlling the timing of estrus.[2][4]

-

Estrus Synchronization: This is the most common application, especially in cattle. By administering Cloprostenol during the luteal phase, the estrous cycle is "reset," causing a group of animals to come into heat (estrus) at a predictable time. This facilitates scheduled artificial insemination (AI) programs, improving breeding efficiency and labor management.[2][18]

-

Treatment of Uterine Conditions: It is used to treat conditions associated with a persistent corpus luteum, such as pyometra and chronic endometritis.[4][18]

-

Induction of Parturition: In species like swine, it can be used to induce farrowing, allowing for better supervision and management of births.[3]

-

Termination of Pregnancy: Cloprostenol can be used to induce abortion in cases of unwanted pregnancies or to manage certain reproductive abnormalities like mummified fetuses.[4][18]

-

Research Tool: In a laboratory setting, Cloprostenol serves as a selective FP receptor agonist to study prostaglandin signaling pathways, reproductive physiology, and the development of novel therapeutic agents.[14]

While highly effective in animals, Cloprostenol is not used in human medicine due to its potent physiological effects, including the risk of inducing abortion and causing severe bronchospasms.[27][28]

Formulation, Stability, and Safety

Formulation and Storage

Cloprostenol sodium is typically formulated as a sterile, colorless aqueous solution for intramuscular injection.[29][30] A typical formulation contains:

-

Active Ingredient: Cloprostenol sodium (e.g., 263 µg/mL, equivalent to 250 µg/mL of Cloprostenol).[18][29]

-

Buffering Agents: Sodium citrate and citric acid to maintain pH.[29]

-

Preservative: Benzyl alcohol (e.g., 20 mg/mL) to ensure sterility in multi-dose vials.[18][29]

-

Vehicle: Water for injection.[29]

Proper storage is critical to maintain potency. Vials should be stored below 30°C and protected from light, often by keeping them in their outer carton.[18] Once a vial is broached, it should typically be used within 28-30 days.[30][31]

Toxicology and Safe Handling

Cloprostenol sodium is a potent compound that can be absorbed through the skin and requires careful handling.[3][28]

-

Reproductive Hazard: It is a known reproductive toxicant. Women of child-bearing age should handle this product with extreme caution, as accidental exposure can induce abortion.[28][32]

-

Respiratory Hazard: It can cause bronchospasms. Individuals with asthma or other bronchial diseases are at high risk and should avoid handling the product.[27][28]

-

Personal Protective Equipment (PPE): Due to the risk of dermal absorption, wearing protective gloves is mandatory when handling the solution.[3] Any skin contact should be washed immediately with soap and water.[3]

Conclusion

Cloprostenol sodium stands as a testament to the power of targeted pharmaceutical design. Its role as a synthetic PGF2α analogue with potent luteolytic activity has revolutionized reproductive management in the veterinary field, offering unparalleled control over the estrous cycle. For scientists and researchers, it remains a valuable tool for dissecting the complexities of prostaglandin signaling. A thorough understanding of its chemical structure, mechanism of action, and handling requirements is paramount to leveraging its benefits safely and effectively in both clinical and research settings.

References

-

Cloprostenol sodium - AERU - University of Hertfordshire. (2025, September 15). Retrieved from [Link]

-

CLOPROSTENOL SODIUM - gsrs. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. (2012). Frontiers in Pharmacology. Retrieved from [Link]

-

Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells. (1994, July 1). The Journal of Biological Chemistry. Retrieved from [Link]

-

Separation of Cloprostenol sodium on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Cloprostenol Sodium Injection IP Vet - Estrumate. (n.d.). MSD Animal Health India. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET Cloprostenol Sodium Solutions. (n.d.). Covetrus. Retrieved from [Link]

-

Cloprostenol Sodium | C22H28ClNaO6. (n.d.). PubChem. Retrieved from [Link]

-

Cloprostenol. (n.d.). Wikipedia. Retrieved from [Link]

-

The Science Behind Cloprostenol Sodium: Applications in Animal Health and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What are PTGFR modulators and how do they work? (2024, June 25). Patsnap Synapse. Retrieved from [Link]

-

D-Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved from [Link]

-

Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. (2008). Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

-

Cloprostenol Sodium: A Veterinary Essential for Reproductive Health Management. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Safety Data Sheet Ovuprost. (2012, October). Bayer New Zealand Ltd. Retrieved from [Link]

-

Cloprostenol Sodium. (n.d.). USP-NF. Retrieved from [Link]

-

Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. (2004, February). The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

-

CLOPROSTENOL, (+)-. (n.d.). precisionFDA. Retrieved from [Link]

-

Cloprostenol Sodium: Applications In The Pharmaceutical Field. (2025, August 12). Medscience. Retrieved from [Link]

-

Cloprostenol & R-cloprostenol. (2005). European Medicines Agency. Retrieved from [Link]

-

Development of a manufacturing route for cloprostenol sodium. (n.d.). ResearchGate. Retrieved from [Link]

-

Cloprochem - Cloprostenol 0.025% injection. (n.d.). Interchemie. Retrieved from [Link]

- Preparation method of optically pure dextro cloprostenol sodium. (n.d.). Google Patents.

-

HPLC method for enantioselective analysis of cloprostenol. (2008). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

An Improved and Efficient Process for the Preparation of (+)-cloprostenol. (2015). Molecules. Retrieved from [Link]

-

Public Release Summary on the Evaluation of the New Active Constituent d-Cloprostenol. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

-

Estrumate® (cloprostenol injection). (n.d.). DailyMed. Retrieved from [Link]

-

Cloprostenol Injections Product Insert. (n.d.). Vétoquinol. Retrieved from [Link]

-

HPLC method for enantioselective analysis of cloprostenol. (2008). ResearchGate. Retrieved from [Link]

-

cloprostenol. (n.d.). Drug Central. Retrieved from [Link]

-

Cloprostenol Injection for Cattle & Horses. (n.d.). Avet Health. Retrieved from [Link]

-

Cloprostenol sodium in Horses (Equis). (n.d.). Vetlexicon. Retrieved from [Link]

Sources

- 1. Cloprostenol - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. interchemie.com [interchemie.com]

- 4. nbinno.com [nbinno.com]

- 5. medsciencebiopharma.com [medsciencebiopharma.com]

- 6. caymanpharma.com [caymanpharma.com]

- 7. Cloprostenol Sodium | C22H28ClNaO6 | CID 17756794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D-Cloprostenol Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Cloprostenol sodium [sitem.herts.ac.uk]

- 11. ema.europa.eu [ema.europa.eu]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Cloprostenol sodium salt | Prostaglandin Receptor | TargetMol [targetmol.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. msd-animal-health.co.in [msd-animal-health.co.in]

- 19. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 20. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 21. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Separation of Cloprostenol sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. drugfuture.com [drugfuture.com]

- 27. northamerica.covetrus.com [northamerica.covetrus.com]

- 28. resources.bayer.com.au [resources.bayer.com.au]

- 29. Estrumate® (cloprostenol injection) [dailymed.nlm.nih.gov]

- 30. avet.health [avet.health]

- 31. pdf.hres.ca [pdf.hres.ca]

- 32. pharmacopoeia.com [pharmacopoeia.com]

An In-Depth Technical Guide to the Stereochemistry of D-cloprostenol versus DL-cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is intrinsically linked to its stereochemistry. This guide provides a comprehensive technical analysis of the stereochemical differences between D-cloprostenol, the dextrorotatory enantiomer, and DL-cloprostenol, the racemic mixture. We will explore the profound impact of chirality on pharmacological activity, receptor binding, and therapeutic efficacy, offering insights crucial for drug development, regulatory compliance, and clinical application.

Introduction: The Significance of Chirality in Prostaglandin Analogues

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] For many chiral drugs, only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, less active, or even contribute to adverse effects.[1] Cloprostenol is a prime example of a chiral drug where the separation of enantiomers is critical for optimizing its therapeutic profile.

DL-cloprostenol is a racemic mixture containing equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers.[2] Extensive research has demonstrated that the luteolytic activity of cloprostenol resides almost exclusively in the dextrorotatory isomer, D-cloprostenol (also referred to as (+)-cloprostenol).[2][3] This stereoselectivity has significant implications for dosage, efficacy, and side-effect profiles, making a thorough understanding of the stereochemistry essential for researchers and drug developers.

Molecular Structure and Stereoisomerism

Cloprostenol, with the chemical formula C₂₂H₂₉ClO₆, is a complex molecule with multiple chiral centers.[4] The specific spatial arrangement of the atoms around these chiral centers determines whether the molecule is the D- or L-enantiomer.

-

D-cloprostenol: The dextrorotatory enantiomer, which is the biologically active form. Its IUPAC name is (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid.[4]

-

L-cloprostenol: The levorotatory enantiomer, which is largely inactive.

-

DL-cloprostenol: A 1:1 racemic mixture of the D- and L-enantiomers.

The distinct three-dimensional structures of the enantiomers are responsible for their differential interactions with the chiral environment of biological systems, such as receptors and enzymes.

Comparative Physicochemical and Pharmacological Properties

The separation of cloprostenol into its constituent enantiomers reveals significant differences in their biological activity.

| Property | D-cloprostenol | DL-cloprostenol |

| Composition | Pure dextrorotatory enantiomer | 1:1 mixture of dextrorotatory and levorotatory enantiomers |

| Biological Activity | High luteolytic activity[2] | Approximately half the potency of D-cloprostenol[5] |

| Receptor Binding Affinity | High affinity for PGF2α receptors[6][7][8] | Lower overall affinity due to the inactive L-isomer[6][7] |

| Therapeutic Dose | Lower dose required for therapeutic effect[2] | Higher dose required to achieve the same effect[2] |

| Side Effects | Potentially better tolerated due to lower dose and absence of the distomer[5] | Higher doses may lead to more pronounced side effects[9] |

The Molecular Basis of Stereoselective Activity: Receptor Binding

The pharmacological effects of cloprostenol are mediated through its binding to the prostaglandin F2α (FP) receptor, a G protein-coupled receptor.[10] The binding of cloprostenol to the FP receptor is highly stereospecific.

Studies have shown that D-cloprostenol binds to PGF2α receptors with a much higher affinity than the racemic mixture.[6][7] In bovine corpus luteum cell membranes, D-cloprostenol and PGF2α were found to be equipotent and approximately 150 times more potent than DL-cloprostenol in inhibiting the binding of radiolabeled PGF2α.[6][8] This dramatic difference in binding affinity is the primary reason for the enhanced potency of the pure D-enantiomer. The L-enantiomer not only lacks significant luteolytic activity but may also sterically hinder the binding of the active D-enantiomer to the receptor.[9]

Caption: Differential binding of cloprostenol isomers to the FP receptor.

Analytical Methodologies for Chiral Separation

The ability to separate and quantify the enantiomers of cloprostenol is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Cloprostenol Enantiomers

This protocol is a generalized example based on established methods.[11][12]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A chiral stationary phase column, such as a Chiralcel OD-RH.[11][12]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate), with the pH adjusted to an acidic value (e.g., pH 3.0).[11][12] The exact ratio of organic to aqueous phase needs to be optimized for baseline resolution.

-

Sample Preparation: Dissolve a known amount of the cloprostenol sample (D- or DL-form) in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Caption: Workflow for chiral separation and analysis of cloprostenol.

Synthesis and Manufacturing Implications

The production of cloprostenol can be approached in two ways:

-

Racemic Synthesis followed by Resolution: Synthesizing the racemic mixture and then separating the enantiomers. This can be achieved through various techniques, including preparative chiral chromatography.[15]

-

Asymmetric Synthesis: Employing stereoselective reactions to directly synthesize the desired D-enantiomer. This is often a more efficient and cost-effective approach for large-scale production.[16]

The development of efficient asymmetric syntheses for (+)-cloprostenol has been a significant area of research, often starting from commercially available chiral precursors like (-)-Corey lactone.[16] These advanced synthetic routes avoid the need for costly and often lower-yield resolution steps.[3][16]

Regulatory and Clinical Significance

Regulatory agencies worldwide, including the FDA and EMA, have specific guidelines for the development of chiral drugs.[1][17][18] For a drug like cloprostenol, where the therapeutic activity is associated with a single enantiomer, there is a strong rationale for developing the pure enantiomer (a "chiral switch") rather than the racemate.[1]

The key advantages of using D-cloprostenol over DL-cloprostenol in a clinical setting include:

-

Increased Potency: D-cloprostenol is approximately 3.5 times more potent than racemic cloprostenol.[5] This allows for a significant reduction in the administered dose.[2]

-

Improved Safety and Tolerability: By eliminating the inactive L-isomer, the "isomeric ballast" is removed. This can lead to a better-tolerated product with a reduced risk of side effects.[5][9]

-

More Consistent Therapeutic Response: Administering the pure, active compound can lead to a more predictable and reliable clinical outcome.

Conclusion

The stereochemistry of cloprostenol is not merely an academic detail; it is a critical determinant of its pharmacological activity and therapeutic utility. The dextrorotatory enantiomer, D-cloprostenol, is the sole contributor to the drug's potent luteolytic effects, exhibiting a significantly higher binding affinity for the PGF2α receptor than its levorotatory counterpart. The use of the pure D-enantiomer offers clear advantages over the racemic mixture, including increased potency, improved tolerability, and a more consistent therapeutic response. For researchers and professionals in drug development, a thorough understanding and application of these stereochemical principles are paramount for the rational design, development, and clinical use of cloprostenol and other chiral prostaglandin analogues.

References

-

Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases. PubMed. [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. ResearchGate. [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Scilit. [Link]

-

Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes. PubMed. [Link]

-

Chiral Bioequivalence – An Explainer. Chiralpedia. [Link]

-

Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. [Link]

-

Regulatory requirements-Chiral drugs.pptx. Slideshare. [Link]

-

Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. [Link]

-

Specific binding of dl‐cloprostenol and d‐cloprostenol to PG F2α receptors in bovine corpus luteum and myometrial cell membranes. ResearchGate. [Link]

-

Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]

-

Cloprostenol & R-cloprostenol (1). European Medicines Agency. [Link]

-

Effect of Different Forms of Prostaglandin F2a Analogues Administration on Hormonal Profile, Prostaglandin F2a Binding Rate. Redalyc. [Link]

-

Public Release Summary on the Evaluation of the New Active Constituent D-cloprostenol. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol on Cervical Dilatation after Detorsion in Buffaloes. ACS Publisher. [Link]

- Method of production of (+)-isomer of cloprostenol.

-

An Improved and Efficient Process for the Preparation of (+)-cloprostenol. PubMed. [Link]

-

HPLC method for enantioselective analysis of cloprostenol. PubMed. [Link]

-

D-cloprostenol voor veterinair gebruik. Dopharma. [Link]

-

The use of D- and L,D- cloprostenol to reduce diastral period of estrus cycle in mares. BIO Web of Conferences. [Link]

-

HPLC method for enantioselective analysis of cloprostenol. ResearchGate. [Link]

-

Chiral Separations Introduction. VTechWorks. [Link]

-

Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. PubMed. [Link]

-

Cloprostenol. PubChem. [Link]

-

Optimization of the prostaglandin F2α receptor for structural biology. bioRxiv. [Link]

Sources

- 1. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. CS276003B6 - method of production of (+)-isomer of cloprostenol - Google Patents [patents.google.com]

- 4. Cloprostenol | C22H29ClO6 | CID 5311053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dopharma.nl [dopharma.nl]

- 6. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.acspublisher.com [journals.acspublisher.com]

- 10. biorxiv.org [biorxiv.org]

- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to Cloprostenol Sodium Receptor Binding Affinity Studies

This guide provides a comprehensive overview of the principles and methodologies for characterizing the binding affinity of Cloprostenol sodium with its cognate receptor, the prostaglandin F2α receptor (FP receptor). It is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and related pharmacology.

Section 1: Foundational Concepts

Cloprostenol Sodium and the Prostaglandin F2α (FP) Receptor

Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α), a naturally occurring hormone that plays a critical role in various physiological processes, particularly in the reproductive cycle.[1][2] Its primary mechanism of action is luteolysis, the regression of the corpus luteum, which is mediated through its interaction with the FP receptor.[1][3] The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, a large and diverse group of transmembrane receptors that are major targets for drug development.[4][5] GPCRs are involved in a wide array of signaling pathways, and understanding the binding affinity of ligands like Cloprostenol is fundamental to elucidating their pharmacological effects.[4][6]

The dextrorotatory enantiomer, d-cloprostenol, is the biologically active component responsible for the luteolytic activity.[3][7] Studies have shown that d-cloprostenol is significantly more potent than the racemic mixture in binding to the FP receptor.[8]

The FP Receptor Signaling Pathway

Upon agonist binding, such as with PGF2α or Cloprostenol, the FP receptor undergoes a conformational change that activates associated G-proteins, primarily Gq.[9] This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC).[6][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][9] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to physiological responses such as smooth muscle contraction.[9] The FP receptor can also couple to other G-proteins like G12/G13 to activate Rho signaling pathways.[10][11]

Caption: FP Receptor Signaling Cascade.

Principles of Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor.[4][12] Key parameters derived from these assays include:

-